An In-depth Technical Guide to 2H-Benzotriazole-4-sulfonamide: Core Properties and Potential Applications
An In-depth Technical Guide to 2H-Benzotriazole-4-sulfonamide: Core Properties and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of 2H-benzotriazole-4-sulfonamide, a heterocyclic compound featuring a benzotriazole core linked to a sulfonamide group. This unique structural combination suggests a potential for diverse pharmacological activities, drawing from the established biological profiles of both moieties. This document summarizes its chemical and physical properties, outlines a general synthetic approach, and delves into its most probable mechanism of action as a carbonic anhydrase inhibitor.
Core Chemical and Physical Properties
While specific experimental data for 2H-benzotriazole-4-sulfonamide is not widely available in the literature, a comprehensive set of computed properties has been determined, providing valuable insights into its molecular characteristics. These properties are essential for predicting its behavior in biological systems and for guiding further research and development.
Table 1: Summary of Computed Physicochemical Properties of 2H-benzotriazole-4-sulfonamide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₆N₄O₂S | [1] |
| Molecular Weight | 198.21 g/mol | [1] |
| CAS Number | 174077-76-0 | [1] |
| Exact Mass | 198.02114662 Da | [1] |
| Topological Polar Surface Area | 110 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Complexity | 285 | [1] |
| XLogP3 (Lipophilicity) | -0.4 | [1] |
| Synonyms | 1H-benzo[d][2][3][4]triazole-4-sulfonamide, 1H-Benzotriazole-4-sulfonamide |[1] |
Note: The properties listed are computationally derived and curated by PubChem. For comparison, the related isomer, 2H-benzotriazole-5-sulfonamide, has a reported experimental melting point of 236-237 °C.[5]
Experimental Protocols: A Generalized Synthetic Pathway
A specific, detailed experimental protocol for the synthesis of 2H-benzotriazole-4-sulfonamide is not readily found in published literature. However, a general and chemically sound synthetic route can be proposed based on established methods for creating benzotriazoles and sulfonamides. The primary method for forming the benzotriazole ring is the cyclocondensation of an appropriately substituted o-phenylenediamine.[6][7]
Methodology: Proposed Synthesis of 2H-benzotriazole-4-sulfonamide
-
Starting Material: The synthesis would logically begin with 3,4-diaminobenzenesulfonamide.
-
Diazotization: The 3,4-diaminobenzenesulfonamide is dissolved in an acidic medium, typically a solution of acetic acid or dilute hydrochloric acid.
-
Cyclization: An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the cooled solution from the previous step. The sodium nitrite reacts with the acid to form nitrous acid in situ.
-
Ring Formation: The nitrous acid selectively diazotizes one of the amino groups of the o-phenylenediamine derivative. The resulting diazonium salt intermediate then undergoes spontaneous intramolecular cyclization by attacking the adjacent amino group, forming the stable triazole ring.
-
Isolation and Purification: The resulting product, 2H-benzotriazole-4-sulfonamide, would likely precipitate from the reaction mixture. The solid can be collected by filtration, washed with cold water to remove residual salts and acid, and then purified. Purification could be achieved through recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final, purified compound.
Potential Biological Activity and Signaling Pathway
The structure of 2H-benzotriazole-4-sulfonamide strongly suggests its potential as an inhibitor of carbonic anhydrases (CAs). The aromatic sulfonamide moiety is a classic pharmacophore known to potently inhibit this family of zinc-containing metalloenzymes.[8] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Several CA isoforms, particularly the tumor-associated hCA IX and XII, are overexpressed in hypoxic cancers and play a crucial role in regulating pH in the tumor microenvironment, promoting cancer cell survival and proliferation.[4][9] Therefore, selective inhibition of these isoforms is a key strategy in modern anticancer drug development.[9]
Mechanism of Action: Carbonic Anhydrase Inhibition
The primary mechanism involves the sulfonamide group (-SO₂NH₂) coordinating directly to the Zn(II) ion located in the active site of the carbonic anhydrase enzyme. The nitrogen atom of the deprotonated sulfonamide displaces the zinc-bound hydroxide ion, which is essential for the catalytic cycle. This binding effectively blocks the active site, preventing the substrate (CO₂) from accessing it and thereby inhibiting the enzyme's catalytic activity.
In a cancer context, inhibition of tumor-associated CAs like hCA IX leads to a disruption of pH regulation. The enzyme can no longer efficiently convert CO₂ to bicarbonate and protons, leading to an increase in extracellular acidity and a decrease in intracellular pH. This pH imbalance can trigger apoptotic pathways, ultimately leading to cancer cell death.[9]
While CA inhibition is a highly probable mechanism, the benzotriazole core itself is known to be a versatile scaffold in medicinal chemistry, contributing to a wide range of biological activities including antimicrobial, antiviral, and analgesic effects.[10][11][12] Therefore, 2H-benzotriazole-4-sulfonamide may possess a multifaceted pharmacological profile worthy of further investigation.
References
- 1. 2H-benzotriazole-4-sulfonamide | C6H6N4O2S | CID 20036061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DSpace [research-repository.griffith.edu.au]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chembk.com [chembk.com]
- 6. ijariie.com [ijariie.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gsconlinepress.com [gsconlinepress.com]
